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Compound of Interest

Compound Name: Butenoyl PAF

CAS No.: 474944-25-7

Cat. No.: B560379

Get Quote

Introduction & Scientific Rationale
Butenoyl Platelet-Activating Factor (Butenoyl PAF) is a biologically active, oxidized

phospholipid analog (specifically 1-palmitoyl-2-(2-butenoyl)-sn-glycero-3-phosphocholine).

Unlike canonical signaling lipids that bind G-protein coupled receptors, Butenoyl PAF functions

primarily as a "soft electrophile." It exerts cytoprotective effects by modifying sulfhydryl groups

on Keap1, thereby stabilizing Nrf2 and activating the Antioxidant Response Element (ARE)

pathway.

The Delivery Challenge
Direct delivery of free Butenoyl PAF to cell cultures presents three critical failure points:

Non-Specific Adduction: As a Michael acceptor, the

-unsaturated ketone at the sn-2 position reacts rapidly with serum albumin and extracellular
proteins, reducing bioavailability.
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Hydrolytic Instability: The short-chain ester bond is susceptible to rapid hydrolysis in

unbuffered or extreme pH environments.

Cytotoxicity: High local concentrations of free oxidized lipids can act as detergents, causing

membrane lysis rather than signaling.

Liposomal encapsulation solves these issues by shielding the electrophilic motif until

endosomal uptake, ensuring the payload reaches the intracellular Keap1 sensor.

Mechanistic Pathway[1][2]
The following diagram illustrates the engineered causality: Liposomal uptake

Endosomal escape

Keap1 Alkylation

Nrf2 Nuclear Translocation.
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Figure 1: Mechanism of Action.[1] Butenoyl PAF liposomes bypass extracellular scavengers to

alkylate intracellular Keap1, releasing Nrf2.

Materials & Formulation Strategy
Critical Reagent Selection

Butenoyl PAF: (Cayman Chemical Item No. 60929 or equivalent).[2] Store at -80°C in

chloroform.

Matrix Lipid:DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). High

(55°C) provides a rigid bilayer to retain the short-chain PAF analog.
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Stabilizer:Cholesterol. Essential for bilayer stability and preventing leakage of the small

Butenoyl PAF molecule.

Stealth Agent:DSPE-PEG2000. Prevents aggregation and reduces non-specific protein

adsorption.

Buffer Incompatibility Warning

CRITICAL: Do NOT use Tris, Glycine, or any buffer containing primary amines. The free amines

will react with the Butenoyl PAF Michael acceptor, neutralizing the drug before encapsulation.

USE: PBS (Phosphate Buffered Saline) or HEPES, pH 7.4.

Recommended Formulation (Molar Ratio)
Component Molar % Function

DSPC 55% Structural backbone (Rigid)

Cholesterol 40% Membrane sealant/stabilizer

DSPE-PEG2000 2% Steric stabilization

Butenoyl PAF 3% Active Payload (Signaling lipid)

Protocol: Thin-Film Hydration & Extrusion
This protocol produces Large Unilamellar Vesicles (LUVs) of ~100 nm diameter.

Workflow Visualization
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1. Lipid Mixing
(Chloroform)

2. Solvent Evaporation
(N2 Stream + Vacuum)

Create Thin Film

3. Hydration
(PBS, >55°C)

Form MLVs

4. Freeze-Thaw
(5 Cycles: Liq N2 / 60°C)

Equilibrate Bilayers

5. Extrusion
(100nm Polycarbonate)

Size Reduction

6. Storage
(4°C, Argon)

Final Product
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Figure 2: Preparation Workflow. Note the critical temperature control during hydration and

extrusion.
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Step-by-Step Methodology
1. Lipid Film Formation[3][4][5]

Clean a round-bottom flask with methanol and dry thoroughly.

Aliquot stock solutions of DSPC, Cholesterol, DSPE-PEG2000, and Butenoyl PAF into the

flask to achieve the molar ratios defined in Section 3.

Evaporation: Use a gentle stream of Nitrogen (

) gas to evaporate the chloroform while rotating the flask. This creates a thin lipid film on the
glass wall.

Why: Rotation ensures a high surface area for subsequent hydration.

Vacuum Drying: Place the flask under high vacuum (desiccator) for at least 4 hours

(overnight is preferred) to remove trace solvent.

Risk: Residual chloroform destabilizes liposomes and is cytotoxic.

2. Hydration

Pre-warm PBS (pH 7.4) to 60°C (must be above the

of DSPC).

Add the warm buffer to the lipid film. Final lipid concentration should be 5–10 mM.

Vortex: Vigorously vortex for 1 minute, then incubate at 60°C for 5 minutes. Repeat this cycle

3 times.

Result: Formation of Multilamellar Vesicles (MLVs) – the solution will appear milky/cloudy.

3. Freeze-Thaw Cycles

Immerse the flask in liquid nitrogen (or dry ice/ethanol bath) until frozen.

Transfer immediately to a 60°C water bath until thawed.
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Repeat 5 times.

Mechanism:[1][4][5][6][7][8][9] Ice crystal formation fractures the MLVs, improving the

encapsulation efficiency and lamellarity before extrusion.

4. Extrusion (Sizing)

Assemble a mini-extruder with a 100 nm polycarbonate membrane.

Pre-heat the extruder block to 60°C.

Pass the lipid suspension through the membrane 11–21 times (always an odd number to

ensure the final pass collects on the "clean" side).

Result: The solution should turn from milky to translucent/opalescent (LUVs).

Physicochemical Characterization
Before cell treatment, validate the formulation.

Parameter Method Acceptance Criteria

Hydrodynamic Diameter
Dynamic Light Scattering

(DLS)
90 – 120 nm

Polydispersity Index (PDI) DLS < 0.2 (Monodisperse)

Zeta Potential
Electrophoretic Light

Scattering

-5 to -20 mV (Slightly negative

due to PEG/Phosphates)

Butenoyl PAF Content LC-MS/MS
> 85% of input (Verify no

hydrolysis)

LC-MS Validation Note: Extract lipids using the Bligh-Dyer method. Monitor the parent ion for

Butenoyl PAF. Look for the appearance of lyso-PC (m/z ~496), which indicates hydrolysis of

the butenoyl group.

Cellular Delivery Protocol
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Context: Serum albumin (BSA/FBS) has high affinity for lipids. In high-serum media (10%),

albumin may strip Butenoyl PAF from the liposomes before uptake.

Protocol:

Seeding: Seed cells (e.g., endothelial cells, macrophages) in 6-well plates. Allow to adhere

overnight.

Wash: Wash cells 2x with warm PBS to remove residual serum.

Treatment Media: Prepare treatment media using Opti-MEM or media with reduced serum

(0.5% - 1% FBS).

Expert Tip: Do not use completely serum-free media for long incubations (>4h) as it

stresses cells, potentially confounding Nrf2 stress readouts.

Dosing: Dilute liposomes into the treatment media.

Suggested Range: 10 µM – 50 µM total lipid concentration (equivalent to ~0.3 – 1.5 µM

Butenoyl PAF).

Incubation: Incubate for 4–6 hours.

Chase: Remove liposome media, wash with PBS, and replace with complete growth media if

longer timepoints (12-24h) are needed for protein expression (e.g., HO-1, NQO1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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